

3-Amino-L-tyrosine CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Amino-L-tyrosine

Cat. No.: B112440

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An In-depth Technical Guide to 3-Amino-L-tyrosine

This technical guide provides comprehensive information on the chemical properties, experimental applications, and methodologies related to **3-Amino-L-tyrosine**. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who are interested in leveraging the unique properties of this unnatural amino acid.

Core Properties of 3-Amino-L-tyrosine

3-Amino-L-tyrosine (3aY or aY) is a derivative of the canonical amino acid L-tyrosine, distinguished by an additional amino group at the third position of the phenyl ring.^[1] This modification imparts unique chemical and biological properties, making it a valuable tool in protein engineering and cellular studies. It is commonly available as a free base or as a more soluble hydrochloride salt.

Data Presentation

The table below summarizes the key quantitative data for **3-Amino-L-tyrosine** and its dihydrochloride salt form.

Property	3-Amino-L-tyrosine (Free Base)	3-Amino-L-tyrosine (Dihydrochloride)
CAS Number	300-34-5[1][2][3]	23279-22-3[4][5]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃ [1]	C ₉ H ₁₂ N ₂ O ₃ • 2HCl[4]
Molecular Weight	196.20 g/mol [1]	269.12 g/mol [6]
IUPAC Name	(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid[1]	(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid; dihydrochloride
Purity (Typical)	≥95%[2]	≥98% (HPLC)[5]

Key Applications and Experimental Protocols

A primary application of **3-Amino-L-tyrosine** is its site-specific incorporation into proteins as a noncanonical amino acid (ncAA). This technique is particularly powerful for modifying fluorescent proteins, where the introduction of **3-Amino-L-tyrosine** into the chromophore can induce a significant red shift in the protein's fluorescence spectrum.[5][7] This "green-to-red" conversion is advantageous for multiplexed imaging and studies in environments with high autofluorescence, as red light penetrates tissues more deeply and causes less phototoxicity.[1]

Experimental Protocol: Site-Specific Incorporation of 3-Amino-L-tyrosine into Green Fluorescent Protein (GFP) in *E. coli*

This protocol outlines a general methodology for the expression of a GFP variant containing **3-Amino-L-tyrosine** at a specific site, adapted from methodologies described in recent literature. [5][7] The procedure relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that specifically recognizes **3-Amino-L-tyrosine** and incorporates it in response to a nonsense codon (e.g., the amber stop codon, TAG) engineered into the gene of interest.

Materials:

- *E. coli* strain (e.g., BL21(DE3))

- Expression plasmid for the target protein (e.g., cpGFP) with a TAG codon at the desired incorporation site (e.g., the chromophore-forming tyrosine residue).
- pEvol plasmid containing the gene for an engineered aaRS specific for **3-Amino-L-tyrosine** (e.g., MjaYRS) and its cognate tRNA.[5]
- **3-Amino-L-tyrosine** (aY).
- Culture media: Terrific Broth (TB) or 2YT Agar.[5]
- Antibiotics (e.g., ampicillin, chloramphenicol).
- L-arabinose for induction.
- Standard molecular biology equipment for transformation, cell culture, and protein purification.

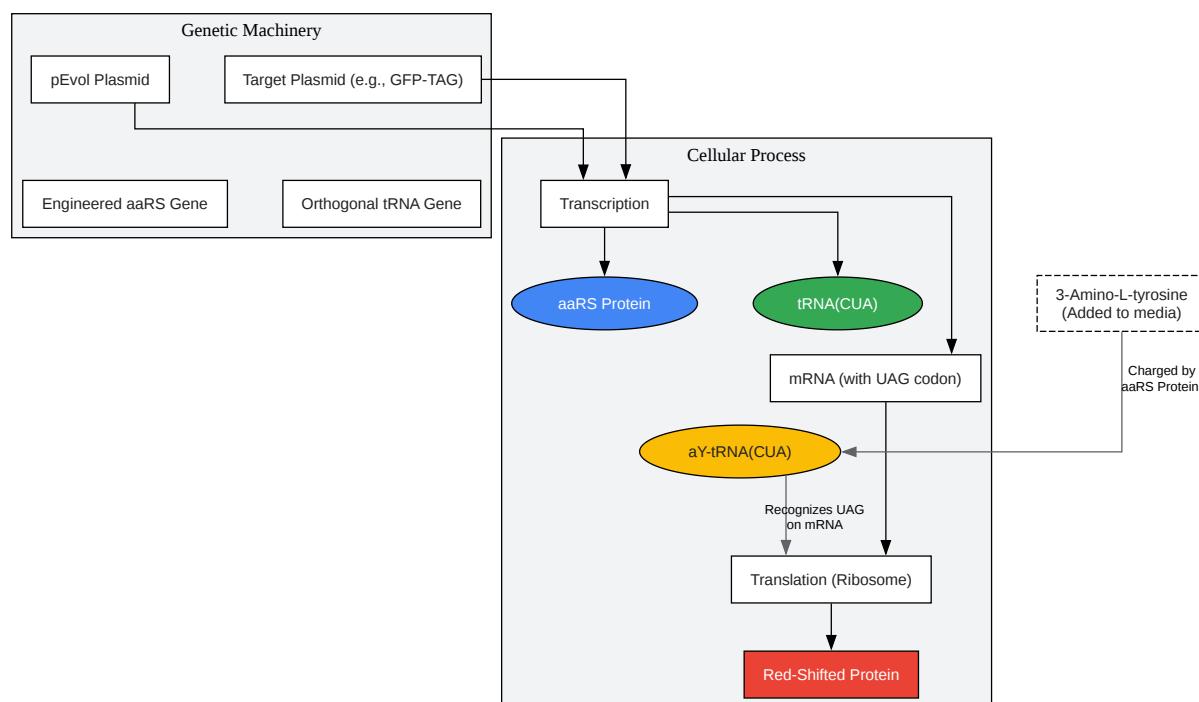
Methodology:

- Transformation: Co-transform the *E. coli* host strain with the target protein expression plasmid and the pEvol-MjaYRS plasmid using standard chemical transformation or electroporation protocols.
- Colony Selection: Plate the transformed cells on a 2YT agar plate containing the appropriate antibiotics, 2 mM **3-Amino-L-tyrosine**, and 0.2% (w/v) L-arabinose. Incubate overnight at 37°C. Following incubation, seal the plates and maintain them at room temperature for 48-72 hours to allow for chromophore maturation.[5]
- Starter Culture: Inoculate a single colony exhibiting red fluorescence into a starter culture of TB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
- Expression Culture: Inoculate 100 mL of fresh TB medium (supplemented with antibiotics in a 500 mL flask) with 1 mL of the saturated starter culture. To promote a reduced cellular state, which enhances the formation of the red-emitting species, seal the flask to restrict oxygen.[5][7]

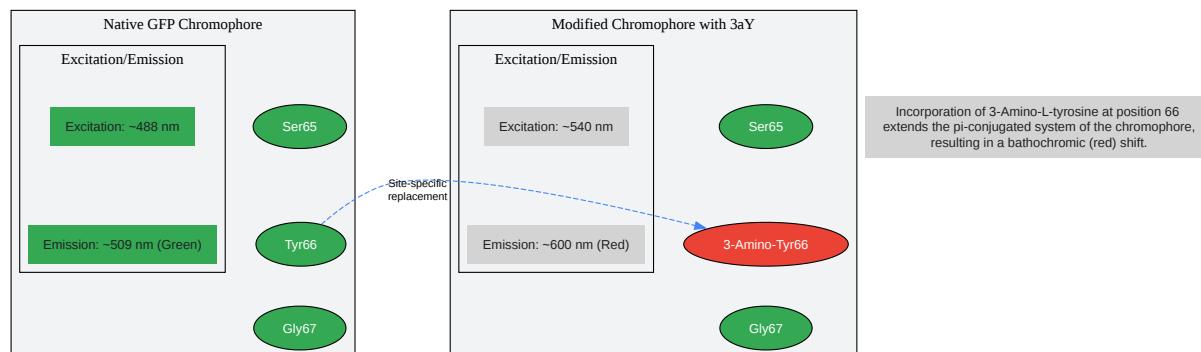
- Induction: Incubate the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6. Induce protein expression by adding L-arabinose to a final concentration of 0.2% and **3-Amino-L-tyrosine** to a final concentration of 4 mM.[\[5\]](#)
- Protein Expression: Reseal the flask and continue incubation at 30°C with shaking (250 rpm) for 48 hours to allow for protein expression and maturation of the red-shifted chromophore. [\[5\]](#)
- Cell Harvesting and Lysis: Pellet the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 1x PBS, pH 7.4) and lyse the cells using sonication or another appropriate method.
- Purification and Analysis: Purify the red fluorescent protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged). Confirm the identity and purity of the protein via SDS-PAGE and characterize its spectral properties using absorbance and fluorescence spectroscopy.

Visualized Workflow and Pathways

The following diagrams illustrate key conceptual and experimental workflows related to the application of **3-Amino-L-tyrosine**.

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Caption: Workflow for genetic incorporation of **3-Amino-L-tyrosine**.



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Caption: Mechanism of fluorescence red-shifting in GFP.

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